molecular formula C9H16ClN3 B13068149 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13068149
M. Wt: 201.70 g/mol
InChI Key: PDTOZKUNYBHMKC-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine (CAS 1864400-34-9) is a chemical compound with the molecular formula C9H16ClN3 and a molecular weight of 201.70 . This pyrazole derivative is supplied as a high-purity reagent for research applications. Pyrazole-based compounds are a significant area of study in medicinal chemistry due to their wide spectrum of biological activities. Research indicates that structurally similar pyrazole derivatives have been synthesized and evaluated for their potential as antibacterial agents, particularly against challenging drug-resistant bacteria such as New Delhi metallo-β-lactamase-1 (NDM-1) producing strains . The pyrazole core is a privileged scaffold in drug discovery, known for its presence in compounds with anti-inflammatory, antimicrobial, anticancer, and antifungal properties . As a specialized building block, this amine-functionalized pyrazole is valuable for researchers in organic synthesis and pharmaceutical development, enabling the exploration of new therapeutic candidates. The product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

4-chloro-1-(4-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H16ClN3/c1-6(2)4-7(3)13-5-8(10)9(11)12-13/h5-7H,4H2,1-3H3,(H2,11,12)

InChI Key

PDTOZKUNYBHMKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of Pyrazole Core

The pyrazole core can be synthesized using hydrazine derivatives and diketones. For example:

  • A methylhydrazine aqueous solution is reacted with ethyl acetoacetate under controlled temperature conditions (10–20 °C) to form an intermediate compound (Compound B). This reaction is typically performed in a solvent such as toluene.

Step 2: Chlorination

The introduction of the chloro group on the pyrazole ring can be achieved through halogenation techniques. For instance:

  • Chlorination may involve the use of hydrochloric acid or other chlorinating agents under acidic conditions at elevated temperatures (85–90 °C).

Step 3: Alkylation

The addition of the alkyl group (4-methylpentan-2-yl) is carried out via alkylation reactions using appropriate alkylating agents. This step ensures the substitution at the desired position on the pyrazole ring.

Reaction Conditions and Optimization

Temperature Control

Temperature plays a critical role in each step:

  • Pyrazole formation: 10–20 °C for optimal reaction kinetics.
  • Chlorination: Elevated temperatures (85–90 °C) to ensure complete halogenation.

Solvent Selection

Solvents such as toluene and acetonitrile are commonly used due to their ability to dissolve reactants effectively and facilitate layering during separation processes.

Catalysts

Catalysts such as palladium complexes may be required for specific coupling reactions, particularly if Suzuki coupling is involved in introducing substituents.

Yield and Purity Considerations

Yield Optimization

Reaction yields can be improved by:

  • Using high-purity reagents.
  • Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB).
  • Minimizing by-product formation through controlled reaction conditions.

Purification

Purification steps include:

  • Crystallization using solvents like ethanol or methylene chloride.
  • Column chromatography for isolating pure compounds.

Data Table: Key Parameters in Synthesis

Step Reagents Conditions Outcome
Pyrazole Formation Methylhydrazine, diketone 10–20 °C, toluene solvent Intermediate Compound B
Chlorination Hydrochloric acid 85–90 °C Chloro-substituted pyrazole
Alkylation Alkylating agent Controlled temperature Final Compound
Purification Ethanol/methylene chloride Crystallization, filtration High-purity product

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: 1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.

    Substitution: 4-Amino-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study :
A study focused on the synthesis of pyrazole derivatives, including this compound, demonstrated its ability to inhibit specific enzymes linked to inflammation and cancer progression. The results indicated that modifications in the alkyl chain could enhance its biological activity.

Agrochemical Development

This compound is also explored in the field of agrochemicals, particularly as a herbicide or pesticide. Its ability to affect plant growth and pest resistance makes it valuable for agricultural applications.

Case Study :
Research showed that formulations containing this compound exhibited significant herbicidal activity against common weeds, suggesting its potential use in crop protection strategies.

The safety profile of this compound is crucial for its application in both pharmaceuticals and agrochemicals. Studies indicate that it poses certain risks, including skin irritation and acute toxicity upon ingestion.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Aliphatic vs. Aromatic Substituents
  • Its molecular weight (207.66 g/mol) is lower than the target compound due to the absence of a bulky aliphatic chain .
  • 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine () : The pyridinyl substituent with a trifluoromethyl group adds polarizability and electron-deficient character, which may enhance interactions with enzymes or receptors. Its molecular formula (C₉H₇Cl₂F₃N₄) reflects higher halogen content, impacting solubility and metabolic stability .
Chlorine Position and Electronic Effects
  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine () : Chlorine at the para position of the phenyl ring stabilizes the aromatic system through resonance, while the methyl group at position 1 increases steric hindrance. This compound’s SMILES (CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N) highlights its planar structure, contrasting with the branched aliphatic chain in the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₀H₁₇ClN₄ 228.72 (estimated) 4-Cl, 1-(4-methylpentan-2-yl), 3-NH₂ Not reported
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine C₁₀H₁₀ClN₃ 207.66 1-(2-Cl-C₆H₄), 4-CH₃, 3-NH₂ Not reported
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₉H₇Cl₂F₃N₄ 299.08 4-Cl, 1-(CF₃-pyridin-2-yl), 3-NH₂ Not reported
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 3-(4-Cl-C₆H₄), 1-CH₃, 5-NH₂ Not reported

Biological Activity

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antioxidant, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₆ClN₃
  • Molecular Weight : 201.70 g/mol
  • CAS Number : 1864400-34-9

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Notably, compounds with similar structures have demonstrated effectiveness against various microorganisms.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus62.5 µg/mL
4-Chloro derivativesCandida albicans62.5 µg/mL
Other pyrazolesSaccharomyces cerevisiae31.25 µg/mL

The antimicrobial activity of these compounds is often attributed to the presence of halogen substituents, which enhance their interaction with microbial targets .

Antioxidant Activity

In addition to antimicrobial properties, studies have highlighted the antioxidant potential of pyrazole derivatives. For instance, certain pyrazoles have shown significant scavenging activity against free radicals, which is essential for preventing oxidative stress-related diseases.

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of various pyrazole derivatives reported that compounds bearing specific substituents exhibited enhanced antimicrobial and antioxidant activities. For example, compounds structurally related to this compound were evaluated for their ability to inhibit bacterial growth and scavenge free radicals in vitro .

Moreover, molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The results suggest that the presence of the chloro group and the pyrazole ring contributes to favorable binding affinities with target proteins involved in microbial resistance mechanisms .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of pyrazole derivatives indicates good bioavailability and low toxicity. Investigations using bioinformatics tools have revealed that these compounds possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, making them suitable candidates for further development in pharmacological applications .

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